molecular formula C17H25N3O3 B7050604 N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide

N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide

Cat. No.: B7050604
M. Wt: 319.4 g/mol
InChI Key: ZDJIKQRUWLYOLO-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide is a complex organic compound featuring a furan ring, a piperidine ring, and a pyrrolidinone moiety

Properties

IUPAC Name

N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c21-16(19-6-1-2-7-19)11-14-3-8-20(9-4-14)17(22)18-12-15-5-10-23-13-15/h5,10,13-14H,1-4,6-9,11-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJIKQRUWLYOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CCN(CC2)C(=O)NCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Core: Starting with a piperidine derivative, such as 4-piperidone, which can be alkylated with a suitable reagent to introduce the furan-3-ylmethyl group.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the intermediate with a pyrrolidinone derivative under conditions that facilitate the formation of the carboxamide linkage.

Industrial Production Methods: Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to maintain consistency and safety.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form corresponding alcohols.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Alcohol derivatives of the pyrrolidinone moiety.

    Substitution Products: Functionalized piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, possibly as a lead compound in drug discovery.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in the body, altering their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes, thereby affecting metabolic pathways.

    Signal Transduction Modulation: Modulating signaling pathways within cells, leading to changes in cellular responses.

Comparison with Similar Compounds

    N-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide: Similar structure but with the furan ring in a different position.

    N-(thiophen-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness:

    Structural Features: The specific arrangement of the furan, piperidine, and pyrrolidinone moieties in N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide may confer unique chemical and biological properties.

    Reactivity: The presence of different functional groups allows for diverse chemical reactions, making it a versatile compound for various applications.

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